2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For instance, some thiazole derivatives have been found to affect the DNA replication process by interacting with topoisomerase II .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This makes it a versatile moiety in biochemical reactions.
Cellular Effects
These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can lead to the activation or inhibition of enzymes and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrolidine ring, and finally, the attachment of the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridine derivatives
Uniqueness
2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and pyrrolidine rings, along with the benzenesulfonamide group, allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S2/c14-11-3-1-2-4-12(11)21(18,19)16-10-5-7-17(9-10)13-15-6-8-20-13/h1-4,6,8,10,16H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCURSCWJIATOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Br)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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